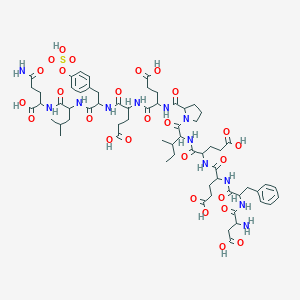
1,1,2,2-Tetradeuterioethan-1,2-dithiol
Übersicht
Beschreibung
1,1,2,2-Tetradeuterioethane-1,2-dithiol is a deuterated analog of ethane-1,2-dithiol, where the hydrogen atoms at positions 1 and 2 are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetradeuterioethane-1,2-dithiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand for metal ions.
Biology: The compound is used in studies involving isotopic labeling to trace biochemical pathways.
Medicine: It can be used in the development of pharmaceuticals where isotopic labeling is required.
Industry: The compound is used in the production of specialized chemicals and materials.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,1,2,2-Tetradeuterioethane-1,2-dithiol, also known as Ethane-1,1,2,2-d4, is a stable isotope of Ethane-1,2-dithiol . It is a common building block in organic synthesis and an excellent ligand for metal ions . .
Mode of Action
As a 1,2-dithiol, this compound is widely used in organic chemistry because it reacts with aldehydes and ketones to give 1,3-dithiolanes, which are useful intermediates . The reaction can be represented as follows:
C2H4(SH)2+RR′CO→C2H4S2CRR′+H2OC_2H_4(SH)_2 + RR'CO \rightarrow C_2H_4S_2CRR' + H_2O C2H4(SH)2+RR′CO→C2H4S2CRR′+H2O
Pharmacokinetics
It is known that the compound is a colorless liquid, slightly soluble in water, and has good solubility in most organic solvents . These properties may influence its bioavailability.
Result of Action
Its primary known use is as a building block in organic synthesis .
Biochemische Analyse
Biochemical Properties
1,1,2,2-Tetradeuterioethane-1,2-dithiol is known to be more reactive than ethylene glycol, making it more likely to react with aldehydes and ketones to form dithioacetals . These dithioacetals are important intermediates in organic synthesis and can also be used for the protection of carbonyl groups .
Molecular Mechanism
The molecular mechanism of action of 1,1,2,2-Tetradeuterioethane-1,2-dithiol involves its reaction with carbonyl groups to form dithioacetals . This reaction can lead to the protection of these groups, preventing them from undergoing further reactions. This can have significant effects on the activity of biomolecules that contain carbonyl groups.
Vorbereitungsmethoden
1,1,2,2-Tetradeuterioethane-1,2-dithiol can be synthesized through the deuteration of ethane-1,2-dithiol. The typical synthetic route involves the reaction of 1,2-dichloroethane with deuterated sodium bisulfide in an aqueous medium . Another laboratory method includes the reaction of 1,2-dibromoethane with deuterated thiourea followed by hydrolysis . Industrial production methods are similar but scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
1,1,2,2-Tetradeuterioethane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: It can be reduced back to the thiol form using reducing agents such as lithium aluminum hydride.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products: The major products depend on the type of reaction.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetradeuterioethane-1,2-dithiol is compared with other similar compounds such as:
Ethane-1,2-dithiol: The non-deuterated analog, which has similar chemical properties but lacks the isotopic labeling.
1,2-Benzenedithiol: A related compound with a benzene ring, offering different reactivity and applications.
1,3-Propanedithiol: Another dithiol with a different carbon chain length, affecting its chemical behavior and uses.
The uniqueness of 1,1,2,2-Tetradeuterioethane-1,2-dithiol lies in its deuterium content, which provides distinct advantages in isotopic labeling and stability in various chemical and biological processes.
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPLPIFKRHAAC-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)


![3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]pyridazine](/img/structure/B34464.png)





![2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+)](/img/structure/B34480.png)


